3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide
Description
3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide is a synthetic organic compound that belongs to the class of isothiazole derivatives
Properties
CAS No. |
651305-29-2 |
|---|---|
Molecular Formula |
C15H19N5O2S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(cyclohexylmethoxy)-5-(pyrazin-2-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H19N5O2S/c16-13(21)12-14(22-9-10-4-2-1-3-5-10)20-23-15(12)19-11-8-17-6-7-18-11/h6-8,10H,1-5,9H2,(H2,16,21)(H,18,19) |
InChI Key |
LSBHKMQLAYYUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=NSC(=C2C(=O)N)NC3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the isothiazole ring: This can be achieved through the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions.
Introduction of the pyrazin-2-ylamino group: This step often involves nucleophilic substitution reactions where a pyrazine derivative reacts with the isothiazole intermediate.
Attachment of the cyclohexylmethoxy group: This can be done via etherification reactions using cyclohexylmethanol and suitable activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the isothiazole ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the pyrazine and isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide exhibit antiviral properties. For instance, a series of pyrazine compounds have been identified as potent inhibitors of Zika virus protease, suggesting that structural analogs may also possess similar antiviral activities .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes that are critical in various biochemical pathways. Interaction studies suggest that it may modulate the activity of certain enzymes through binding interactions, potentially serving as an inhibitor or modulator. This property can be particularly beneficial in treating diseases where enzyme overactivity is a concern.
Cancer Research
The compound's ability to interact with cellular receptors may position it as a candidate for cancer therapy. By targeting specific pathways involved in tumor growth and proliferation, it could help in the development of novel cancer treatments. The presence of the pyrazine ring enhances its steric and electronic characteristics, which may improve its efficacy against cancer cells compared to other similar compounds.
Case Study: Antiviral Efficacy
In a study examining the antiviral efficacy of related compounds, researchers found that certain derivatives demonstrated significant inhibition of viral replication in vitro. The results indicated that modifications to the thiazole structure could enhance antiviral activity, suggesting a pathway for further research into this compound's potential .
Case Study: Cancer Cell Line Testing
Another study focused on the effects of thiazole derivatives on cancer cell lines revealed that specific modifications increased cytotoxicity against certain types of tumors. These findings highlight the importance of structural variations in enhancing therapeutic efficacy and provide a basis for future drug development efforts involving 3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylmethoxy)-5-(pyridin-2-ylamino)isothiazole-4-carboxamide
- 3-(Cyclohexylmethoxy)-5-(pyrimidin-2-ylamino)isothiazole-4-carboxamide
Uniqueness
Compared to similar compounds, 3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide might exhibit unique properties due to the presence of the pyrazine ring, which can influence its electronic and steric characteristics, potentially leading to distinct biological activities and applications.
Biological Activity
3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide is a synthetic organic compound belonging to the class of isothiazole derivatives. Its unique structure incorporates a thiazole ring, a pyrazinyl amino group, and a cyclohexylmethoxy substituent, which collectively contribute to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C15H19N5O2S
- Molecular Weight : 333.4 g/mol
- CAS Number : 651305-29-2
The biological activity of 3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide is thought to involve interactions with specific enzymes or receptors. Preliminary studies indicate that it may function as an inhibitor or modulator within various biochemical pathways. The presence of the pyrazine ring is particularly noteworthy as it may enhance the compound's interaction with biological targets compared to structurally similar compounds .
Antitumor Activity
Research has shown that compounds similar to 3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide exhibit significant cytotoxic effects against cancer cell lines. A study evaluating various nitrogen-rich heterocyclic compounds found that derivatives containing thiadiazole and triazole moieties demonstrated notable antitumor activity. Specifically, compounds with similar structural features showed IC50 values in the micromolar range against HeLa and MCF-7 cell lines, indicating their potential as antineoplastic agents .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Studies on related thiazole derivatives have indicated activity against Mycobacterium tuberculosis strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.045 µg/mL against resistant strains, suggesting that modifications to the thiazole structure can enhance antimicrobial efficacy .
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of synthesized compounds, derivatives similar to 3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide were tested against HeLa cell lines using the MTT assay. Results indicated that specific structural modifications led to improved cytotoxicity, highlighting the importance of functional group positioning in enhancing biological activity .
- Antitubercular Activity : A comparative analysis of various oxadiazole and thiadiazole derivatives demonstrated promising results against Mycobacterium tuberculosis. Compounds with structural similarities to 3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide were noted for their excellent metabolic stability and bioavailability, underscoring their potential for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
